molecular formula C10H11NO4 B8480885 2,4,6-Trimethoxyphenyl isocyanate

2,4,6-Trimethoxyphenyl isocyanate

Cat. No. B8480885
M. Wt: 209.20 g/mol
InChI Key: AGLWLXYDTLVWKM-UHFFFAOYSA-N
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Patent
US05693657

Procedure details

A suspension of 2,4,6-trimethoxyaniline hydrochloride (71.1 g, 0.324 mol) in a 12.5% wt/wt. solution (540 mL) of phosgene in toluene was heated (95° C.) for 3 hours. Additional phosgene solution (2×270 mL) was added every hour. The mixture was allowed to cool and stirred under house vacuum for 2 days. The mixture was rotoevaporated to a solid. The solid was triturated with ether (450 mL), filtered, and the filtrate rotoevaporated to give a purple amorphous solid; yield 66.9 g (99%); mp 67°-70° C.
Quantity
71.1 g
Type
reactant
Reaction Step One
Quantity
540 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
270 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][C:4]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[C:7]([O:13][CH3:14])[C:5]=1[NH2:6].[C:15](Cl)(Cl)=[O:16]>C1(C)C=CC=CC=1>[CH3:14][O:13][C:7]1[CH:8]=[C:9]([O:11][CH3:12])[CH:10]=[C:4]([O:3][CH3:2])[C:5]=1[N:6]=[C:15]=[O:16] |f:0.1|

Inputs

Step One
Name
Quantity
71.1 g
Type
reactant
Smiles
Cl.COC1=C(N)C(=CC(=C1)OC)OC
Step Two
Name
Quantity
540 mL
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
270 mL
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred under house vacuum for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The solid was triturated with ether (450 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give a purple amorphous solid

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
COC1=C(C(=CC(=C1)OC)OC)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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